molecular formula C17H21N5O B6721889 N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No.: B6721889
M. Wt: 311.4 g/mol
InChI Key: SOLGTPQLWJWRNC-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a pyrazole ring. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-5-12(16-18-13-8-6-7-9-14(13)19-16)20-17(23)15-10(2)21-22(4)11(15)3/h6-9,12H,5H2,1-4H3,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLGTPQLWJWRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4), targeting the carboxamide group to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically performed at room temperature or slightly elevated temperatures.

    Reduction: LiAlH4; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, sulfonyl chlorides; reactions often require a base like sodium hydride (NaH) or potassium carbonate (K2CO3) and are performed in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent . The benzimidazole moiety is known for its biological activity, and its combination with the pyrazole ring enhances its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of certain pathogens . Additionally, the pyrazole ring can interact with enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-yl derivatives: Known for their antimicrobial and anticancer activities.

    1,3,5-Trimethylpyrazole derivatives: Used in various pharmacological applications due to their bioactivity.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide is unique due to the combination of the benzimidazole and pyrazole rings, which imparts a broad spectrum of biological activities and enhances its potential as a therapeutic agent.

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